4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a cyano group, an ethoxybenzo[d]thiazole moiety, and a morpholinoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves a multi-step process. The key steps include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.
Final coupling reaction: The final step involves coupling the intermediate products to form the desired benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzamide derivatives and thiazole-containing compounds. Similar compounds include:
- 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide
- 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)benzamide
These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S.ClH/c1-2-30-19-4-3-5-20-21(19)25-23(31-20)27(11-10-26-12-14-29-15-13-26)22(28)18-8-6-17(16-24)7-9-18;/h3-9H,2,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPRQDILFFXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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